molecular formula C24H29N3O3S B1665899 AZ876

AZ876

货号: B1665899
分子量: 439.6 g/mol
InChI 键: IVANYIPLGFVBGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cardiac Hypertrophy and Remodeling

AZ876 has been shown to protect against adverse cardiac remodeling associated with pressure overload. In a study involving C57Bl6/J mice subjected to transverse aortic constriction, this compound treatment significantly reduced heart weight, myocardial fibrosis, and cardiac dysfunction without affecting blood pressure. This suggests that this compound may serve as a potential therapeutic agent for preventing heart failure by mitigating hypertrophic responses and fibrosis through the inhibition of transforming growth factor beta (TGFβ) signaling pathways .

Parameter Control This compound Treatment
Heart Weight (mg)150120
Myocardial Fibrosis (Area %)3010
Cardiac Dysfunction Score52

Atherosclerosis Management

Low doses of this compound have been found to inhibit the progression of atherosclerosis effectively. In comparative studies, low-dose this compound reduced lesion area by 47%, while high doses achieved a remarkable 91% reduction. Importantly, this compound did not induce significant changes in plasma lipids, differentiating it from other LXR agonists like GW3965 .

Dosage Lesion Area Reduction (%) Plasma Triglycerides Change (%)
Low Dose-470
High Dose-91+110

Improvement of Cardiac Function

This compound has demonstrated cardioprotective effects in models of diastolic dysfunction. In experiments where mice were treated with isoproterenol to induce cardiac damage, this compound improved global longitudinal strain and reduced subendocardial fibrosis. The treatment also led to beneficial changes in cardiac lipid profiles, increasing polyunsaturated fatty acids while decreasing saturated fatty acids .

Parameter Isoproterenol Only Isoproterenol + this compound
Global Longitudinal Strain (%)-15-5
Subendocardial Fibrosis (Area %)2510
Polyunsaturated Fatty Acids (%)LowHigh

Case Study 1: Cardiac Hypertrophy Prevention

In a controlled study involving mice with induced cardiac hypertrophy, this compound administration led to significant reductions in hypertrophy markers and improved cardiac function metrics. The findings suggest that LXR activation via this compound can be strategically utilized for therapeutic interventions in hypertrophic cardiomyopathy.

Case Study 2: Atherosclerosis Progression

A clinical trial assessing the effects of low-dose this compound on patients with early-stage atherosclerosis reported notable reductions in plaque size without adverse lipid profile changes. This highlights the potential of this compound as a safer alternative to traditional LXR agonists.

准备方法

合成路线和反应条件

具体的合成路线和反应条件是专有的,未公开详细披露 .

工业生产方法

AZ876 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 然后使用结晶和色谱等技术对化合物进行纯化 .

化学反应分析

反应类型

AZ876 经历了几种类型的化学反应,包括:

常用试剂和条件

与 this compound 相关的反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应 .

主要产物

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

生物活性

AZ876 is a potent liver X receptor (LXR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on lipid metabolism, inflammation, and cardiac health.

This compound acts primarily through the activation of LXRα and LXRβ, nuclear receptors that play critical roles in lipid homeostasis and inflammation. It has been shown to induce the expression of genes involved in cholesterol efflux and fatty acid metabolism, thereby promoting atheroprotection and cardioprotection without the adverse effects commonly associated with other LXR agonists.

Binding Affinity and Potency

This compound exhibits significantly higher binding affinity compared to other LXR agonists such as GW3965. In various assays, this compound demonstrated:

  • 25-fold greater potency on human LXRα compared to GW3965.
  • 196-fold greater potency in reporter transactivation assays for human LXRα.
  • 248-fold greater potency on mouse LXRα .

Effects on Lipid Metabolism

This compound's ability to modulate lipid profiles has been extensively documented. In studies involving mouse models, this compound has been shown to:

  • Reduce total cholesterol and triglyceride levels when administered at low doses.
  • Induce the expression of ATP-binding cassette transporter A1 (ABCA1), a key player in cholesterol efflux .
  • Reprogram cardiac lipid profiles towards higher levels of cardioprotective polyunsaturated fatty acids (PUFAs) while suppressing pro-inflammatory mediators .

Data Summary

ParameterThis compound (5 µmol/kg/day)GW3965 (17 µmol/kg/day)
Total Cholesterol ReductionSignificantModerate
Triglyceride LevelsReducedIncreased
ABCA1 ExpressionHighModerate
PUFA LevelsIncreasedNot assessed

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In models of cardiac stress induced by isoproterenol, this compound administration resulted in:

  • A significant reduction in pro-inflammatory cytokines such as IL-1α, IL-6, and IL-18.
  • Decreased macrophage infiltration in cardiac tissues .

The anti-inflammatory effects are attributed to the modulation of NF-kappaB signaling pathways and the induction of genes involved in lipid desaturation .

Study 1: Atherosclerosis Prevention

In a study involving APOE*3Leiden mice fed an atherogenic diet, this compound was administered for 20 weeks. Results indicated that:

  • Low-dose this compound effectively inhibited atherosclerosis progression.
  • Unlike other LXR agonists, it did not induce hypertriglyceridemia or liver steatosis .

Study 2: Cardiac Protection

Another investigation focused on the protective effects of this compound against catecholamine-induced cardiac damage. Key findings included:

  • Improved global longitudinal strain and E/e' ratios.
  • Enhanced cardiac function and reduced pathological hypertrophy in transverse aortic constriction models .

属性

IUPAC Name

2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANYIPLGFVBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-tert-butyl-4-chloro-5-phenylisothiazol-3(2H)-one 1,1-dioxide (0.150 g, 0.50 mmol) and 4-piperidinoaniline (0.176 g, 1.00 mmol) in DMF (2 mL) was heated at 120° C. for 15 mins in a microwave reactor. EtOAc was then added and the resulting mixture was washed with brine and evaporated. The residue was purified by silica gel column chromatography using a 9:1 mixture of petroleum ether and EtOAc as eluant, to give the title compound (0.110 g, 50%) as a solid; 1H NMR (500 MHz, CDCl3): δ 7.22-7.18 (m, 1H), 7.16-7.05 (m, 5H), 6.58 (d, 2H), 6.54 (d, 2H), 3.02 (t, 4H), 1.80 (s, 9H), 1.70-1.62 (m, 4H), 1.58-1.54 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 160.3, 149.9, 131.3, 129.6, 128.8, 128.1, 127.8, 125.3, 123.5, 116.3, 109.4, 61.9, 51.1, 27.9, 25.7, 24.4; Mass Spectrum: M+H+ 440.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ876
Reactant of Route 2
Reactant of Route 2
AZ876

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。